2-{[5-(ACETYLAMINO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-[4-(AMINOSULFONYL)PHENYL]PROPANAMIDE
Description
This compound features a 1,3,4-thiadiazole core substituted with an acetylamino group at position 5, linked via a sulfanyl (-S-) bridge to a propanamide chain. The terminal phenyl ring is functionalized with an aminosulfonyl (-SO₂NH₂) group at the para position. While direct evidence of its biological target is unavailable in the provided sources, analogs with similar 1,3,4-thiadiazole scaffolds (e.g., Q9V in ) target glutaminase isoforms, hinting at a possible shared mechanism .
Properties
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O4S3/c1-7(23-13-18-17-12(24-13)15-8(2)19)11(20)16-9-3-5-10(6-4-9)25(14,21)22/h3-7H,1-2H3,(H,16,20)(H2,14,21,22)(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWJGGNOWDTJBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)SC2=NN=C(S2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(ACETYLAMINO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-[4-(AMINOSULFONYL)PHENYL]PROPANAMIDE typically involves multiple steps. . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Formation of the Sulfanyl Linkage
The sulfanyl (-S-) bridge connects the thiadiazole to the propanamide chain. Key methods include:
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Nucleophilic Substitution : A thiolate anion (from the thiadiazole) displaces a halogen (e.g., bromine) on a bromopropanamide intermediate .
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Oxidative Coupling : Thiols react with disulfides or activated alkenes under oxidizing conditions .
Example Reaction :
Conditions :
Functionalization of the Propanamide-Sulfonamide Moiety
The 4-(aminosulfonyl)phenyl group is introduced via sulfonylation:
Reaction Pathway :
Key Data :
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Sulfonation typically occurs at 0–5°C to minimize side reactions .
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Sulfonamide formation achieves >90% purity after crystallization .
Coupling Reactions and Stability
The final assembly involves amide bond formation between the propanamide and sulfonamide-phenyl groups:
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Activation : Carboxylic acid activation via EDCl/HOBt or thionyl chloride (SOCl₂) .
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Coupling : Reaction with the amine group of the sulfonamide under inert conditions .
Stability Notes :
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The sulfonamide group hydrolyzes under strong acidic/basic conditions, requiring neutral pH during synthesis .
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Thioether linkages are stable to oxidation but susceptible to radical cleavage .
Derivatization and Biological Activity
Analogous compounds demonstrate pharmacological relevance:
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Thiadiazole-sulfonamide hybrids inhibit carbonic anhydrase isoforms (e.g., hCA-II) with IC₅₀ values <1 μM .
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Structure-Activity Relationship (SAR) :
Key Challenges and Optimization
Scientific Research Applications
Structural Overview
The compound can be represented by the following molecular formula:
- Molecular Formula: C13H16N4O2S2
- Molecular Weight: 336.43 g/mol
Key Functional Groups
- Thiadiazole Ring: Known for its biological activity, particularly in antimicrobial and antifungal properties.
- Acetylamino Group: Enhances solubility and bioavailability.
- Aminosulfonyl Group: Imparts additional pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. For instance:
- Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiadiazole showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiadiazole Derivative A | S. aureus | 12 µg/mL |
| Thiadiazole Derivative B | E. coli | 8 µg/mL |
Anticancer Properties
The potential anticancer effects of this compound have also been investigated.
- Case Study: Research conducted at a leading university explored the cytotoxic effects of thiadiazole derivatives on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that these compounds could induce apoptosis in cancer cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 10 |
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in disease pathways.
- Case Study: A recent publication highlighted its role as an inhibitor of carbonic anhydrase, an enzyme linked to tumor growth and metastasis .
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Carbonic Anhydrase | Competitive | 5 |
Drug Development
The unique structural characteristics of this compound make it a candidate for further drug development.
Mechanism of Action
The mechanism of action of 2-{[5-(ACETYLAMINO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-[4-(AMINOSULFONYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia . This inhibition disrupts the survival of certain bacteria, making it a potential therapeutic agent.
Comparison with Similar Compounds
(a) N-[5-(4-{[5-(ACETYLAMINO)-1,3,4-THIADIAZOL-2-YL]OXY}PIPERIDIN-1-YL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE (Q9V)
- Key Differences : Replaces the sulfanyl bridge with an oxy (-O-) linker and incorporates a piperidine ring.
- This compound targets mitochondrial glutaminase, critical in cancer metabolism .
(b) 2-[[4-ALLYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL]-N-[4-(DIMETHYLAMINO)PHENYL]ACETAMIDE (CAS 577698-26-1)
- Key Differences: Utilizes a 1,2,4-triazole ring instead of 1,3,4-thiadiazole, with allyl and thienyl substituents. The dimethylamino (-N(CH₃)₂) group enhances lipophilicity.
- Implications: Triazoles often exhibit improved metabolic stability.
(c) 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide (CAS 329080-24-2)
- Key Differences: Substitutes thiadiazole with a tetrazole ring and replaces aminosulfonyl with isopropyl (-CH(CH₃)₂).
- Implications: Tetrazoles act as bioisosteres for carboxylates, enhancing solubility.
Target Protein and Functional Implications
- Glutaminase-Targeting Analogues (Q9V, Q9S) : These inhibit glutaminase, a therapeutic target in cancers reliant on glutamine metabolism. The main compound’s sulfonamide group may enhance hydrogen bonding with glutaminase’s active site, analogous to Q9V’s acetamide interactions .
- JAK2-Targeting Compound (Q9X) : A structurally distinct analogue () with a bromothiophene-triazine scaffold inhibits JAK2, highlighting the diversity of targets accessible via sulfur-containing heterocycles .
Pharmacokinetic and Physicochemical Properties
*Calculated using cheminformatics tools due to lack of experimental data.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-{[5-(ACETYLAMINO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-[4-(AMINOSULFONYL)PHENYL]PROPANAMIDE, and how can reaction yields be improved?
- Methodological Answer: Prioritize stepwise synthesis involving thiadiazole core functionalization followed by sulfanyl-propaneamide coupling. Use triethylamine in dioxane for nucleophilic substitution reactions to stabilize intermediates, as demonstrated in analogous thiadiazole-acetamide syntheses . Monitor reaction progress via TLC or HPLC, and optimize solvent polarity (e.g., ethanol-DMF mixtures) to enhance crystallization yields .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer: Combine H/C NMR to confirm acetamide and sulfonamide moieties, and FT-IR for thiadiazole ring vibrations (e.g., 650–750 cm). Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity, referencing retention times of structurally similar compounds . Mass spectrometry (ESI-MS) is critical for verifying molecular weight (expected m/z ~450–500 Da) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer: Conduct accelerated stability studies in buffered solutions (pH 1–10) at 25°C, 40°C, and 60°C. Use HPLC to quantify degradation products, focusing on hydrolytic cleavage of the sulfanyl or acetamide bonds. Stability in solid-state storage should be tested under nitrogen atmosphere to prevent oxidation .
Q. What in vitro models are suitable for preliminary evaluation of its biological activity?
- Methodological Answer: Use cell-based assays (e.g., HEK293 or RAW264.7 macrophages) to screen for anti-inflammatory or enzyme-inhibitory activity, given the structural similarity to anti-exudative thiadiazole derivatives . Dose-response curves (1–100 µM) and positive controls (e.g., dexamethasone) are essential for benchmarking .
Advanced Research Questions
Q. How can computational modeling predict the compound’s selectivity for specific biological targets (e.g., COX-2 or carbonic anhydrase IX)?
- Methodological Answer: Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using protein structures from the PDB (e.g., 5KIR for COX-2). Analyze binding energy () and hydrogen-bonding interactions with catalytic residues. Validate predictions with in vitro enzyme inhibition assays .
Q. What strategies resolve contradictory data between in vitro activity and in vivo pharmacokinetic performance?
- Methodological Answer: Investigate metabolic stability using liver microsomes (human/rat) to identify CYP450-mediated degradation. Improve bioavailability via prodrug modification (e.g., esterification of the sulfonamide group) or nanoformulation. Cross-reference in vitro-in vivo correlations (IVIVC) with pharmacokinetic parameters (AUC, ) .
Q. How do structural modifications (e.g., substituent variations on the thiadiazole ring) affect its mechanism of action?
- Methodological Answer: Design a library of analogs with substituents at the 5-position of the thiadiazole ring (e.g., methyl, nitro, or aryl groups). Use QSAR models to correlate electronic (Hammett σ) or steric (Taft ) parameters with bioactivity. Validate via comparative SPR (surface plasmon resonance) binding studies .
Q. What experimental designs minimize confounding variables in assessing its synergistic effects with existing therapeutics?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
